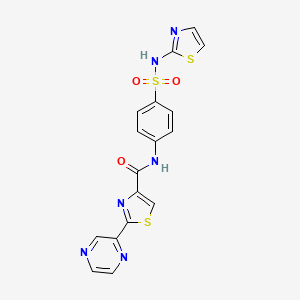

2-(pyrazin-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiazole-4-carboxamide

Description

This compound is a thiazole-based carboxamide derivative featuring a pyrazine ring at the 2-position of the thiazole core and a sulfamoylphenyl group substituted with a thiazol-2-yl moiety. Its structure integrates multiple heterocyclic systems (pyrazine, thiazole) and a sulfonamide linker, which are commonly associated with bioactive properties such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

2-pyrazin-2-yl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6O3S3/c24-15(14-10-28-16(22-14)13-9-18-5-6-19-13)21-11-1-3-12(4-2-11)29(25,26)23-17-20-7-8-27-17/h1-10H,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGPEIDIBPTQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CSC(=N2)C3=NC=CN=C3)S(=O)(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(pyrazin-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyrazine ring, thiazole moieties, and a sulfamoyl group, which are significant for its biological activity.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyrazine have been reported to possess strong antibacterial and antifungal activities against various strains such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds often fall within low micromolar ranges, indicating potent activity.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Thiazole Derivative | E. coli | 32 |

| Pyrazine Derivative | S. aureus | 16 |

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Similar thiazole-based compounds have demonstrated efficacy in inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response. For example, thiazole derivatives have shown IC50 values in the nanomolar range against cyclooxygenase .

Antioxidant Activity

Antioxidant properties are also prominent among thiazole and pyrazine derivatives. The ability to scavenge free radicals has been documented in several studies, with compounds exhibiting significant DPPH radical scavenging activity . This suggests that the compound may help mitigate oxidative stress-related damage.

Anticancer Potential

Recent studies indicate that similar compounds have exhibited promising anticancer activity. For instance, certain thiazole derivatives showed effective inhibition of cancer cell lines such as MDA-MB-231 with IC50 values significantly lower than 10 µM . The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activities of this compound can be attributed to various mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Cellular Uptake : Enhanced cellular uptake due to structural modifications allows for greater bioavailability and efficacy.

- Radical Scavenging : The presence of electron-rich moieties facilitates interactions with free radicals.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiazole derivatives against various pathogens, revealing that compounds with sulfamoyl groups exhibited enhanced activity compared to their counterparts without these groups .

- Cancer Cell Line Study : A recent investigation into the anticancer effects of related compounds found that specific structural modifications led to increased apoptosis in breast cancer cells, indicating a potential therapeutic pathway for further exploration .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiazole derivatives from the provided evidence, focusing on structural motifs, synthetic challenges, and physicochemical properties.

Structural Analogues from

Compounds 19–23 in share the thiazole-4-carboxamide backbone but differ in substituents:

- Compound 19 : Features a benzamidophenyl group and a 3,4,5-trimethoxybenzamido-propyl side chain. Yield: 7%, HPLC purity: 95% .

- Compound 20: Substituted with a phenoxyphenyl group. Higher yield (21%) and purity (100%) suggest improved synthetic efficiency for less sterically hindered substituents .

- Compound 22: Includes a tert-butyl carbamate-protected amine and a hydroxyphenylmethyl group. Notably high yield (69%) indicates favorable coupling kinetics for this substituent .

This may enhance solubility or target engagement but could reduce synthetic yield due to steric and electronic complexities.

Pyridine vs. Pyrazine Substitutions

describes 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs with yields influenced by coupling reagents and amine reactivity . Replacing pyridine (as in ) with pyrazine (in the target compound) introduces additional nitrogen atoms, which could alter electronic properties (e.g., increased dipole moments) and improve binding to metalloenzymes or nucleic acids. However, pyrazine’s electron-deficient nature may necessitate optimized coupling conditions to avoid side reactions.

Sulfamoylphenyl Derivatives from and

and highlight compounds with sulfamoylphenyl groups but distinct heterocyclic appendages:

- Compound F4 (C22H22N3NaO6S) : Contains a dioxoisoindolinyl-pentanamide chain linked to a thiazol-2-yl sulfamoyl group. Molecular weight: 479.48; purity: 55.30% .

- Compound CF4 : Structurally analogous to F4 but lacks the pyrazine-thiazole carboxamide core .

Key Comparison : The target compound’s dual thiazole rings (carboxamide core and sulfamoyl-linked thiazole) may confer higher rigidity and π-stacking capability compared to F4’s flexible pentanamide chain. This structural difference could influence pharmacokinetics, such as membrane permeability or metabolic stability.

Insights :

- Low yields in (7–21%) highlight challenges in synthesizing bulky or electron-rich substituents, suggesting the target compound’s synthesis may require specialized coupling agents or protecting-group strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.